BenchChemオンラインストアへようこそ!

IRX4310

RAR antagonist binding affinity receptor selectivity

IRX4310 (synonyms AGN194310, VTP 194310; CAS 229961-45-9) is a synthetic, orally active pan-retinoic acid receptor (RAR) antagonist that binds with high affinity to all three RAR subtypes (RARα, RARβ, RARγ Kd = 3/2/5 nM) without cross-reactivity with retinoid X receptors (RXR subtypes Kd >10,000 nM). Unlike the endogenous agonist all-trans retinoic acid (ATRA) or subtype-selective RAR antagonists, IRX4310 simultaneously blocks signalling through RARα, RARβ, and RARγ, producing distinct functional outcomes in oncology, haematopoiesis, and bone biology.

Molecular Formula C24H32O2
Molecular Weight
Cat. No. B1191786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRX4310
SynonymsIRX4310;  IRX 4310;  IRX-4310; NONE
Molecular FormulaC24H32O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

IRX4310 (AGN194310) Procurement Guide: A Pan-Retinoic Acid Receptor Antagonist with Quantifiable Differentiation from Natural and Synthetic Analogs


IRX4310 (synonyms AGN194310, VTP 194310; CAS 229961-45-9) is a synthetic, orally active pan-retinoic acid receptor (RAR) antagonist that binds with high affinity to all three RAR subtypes (RARα, RARβ, RARγ Kd = 3/2/5 nM) without cross-reactivity with retinoid X receptors (RXR subtypes Kd >10,000 nM) . Unlike the endogenous agonist all-trans retinoic acid (ATRA) or subtype-selective RAR antagonists, IRX4310 simultaneously blocks signalling through RARα, RARβ, and RARγ, producing distinct functional outcomes in oncology, haematopoiesis, and bone biology [1]. Its oral bioavailability and established in vivo efficacy in multiple disease models support its selection as a tool compound or reference standard for laboratories investigating RAR-dependent pathways [2].

Why Substituting IRX4310 with Other RAR Antagonists or Agonists Fails: Quantitative Evidence of Functional Non-Equivalence


Despite sharing a common nuclear receptor target class, RAR ligands are not functionally interchangeable. IRX4310 exhibits a unique pan-RAR antagonism profile (Kd 2–5 nM across RARα/β/γ) that contrasts sharply with subtype-selective agents such as AGN196996 (RARα-selective, Kd RARβ = 4,036 nM) or AGN205728 (RARγ-selective, Kd RARγ = 3 nM but RARα = 2,400 nM) [1]. Critically, IRX4310 acts as an antagonist, not an agonist like ATRA, producing opposite biological effects on cell differentiation and proliferation in multiple assay systems [2]. These pharmacological differences translate into measurably distinct functional outcomes—IRX4310 accelerates osteoblast differentiation whereas ATRA inhibits it, and IRX4310 prolongs haematopoietic stem cell culture lifespan whereas selective RAR antagonists do not [3]. Compound substitution without verifying receptor-subtype selectivity and functional mode (agonist vs antagonist) can invert experimental results.

IRX4310 Selection Evidence: Head-to-Head Quantitative Comparator Data for R&D Procurement Decisions


IRX4310 Binding Affinity Advantage Over Endogenous Agonist ATRA at All Three RAR Subtypes

IRX4310 (AGN194310) demonstrates markedly higher equilibrium binding affinity than the natural ligand all-trans retinoic acid (ATRA) across all three retinoic acid receptor subtypes. The Kd values for IRX4310 at RARα, RARβ, and RARγ are 3 nM, 2 nM, and 5 nM respectively, representing a 5.0-fold (RARα), 6.5-fold (RARβ), and 3.6-fold (RARγ) affinity advantage over ATRA . Importantly, IRX4310 shows no measurable binding to RXR subtypes (Kd >10,000 nM), confirming its pan-RAR selectivity within the nuclear receptor superfamily . This affinity profile is essential for experimental designs requiring complete, equipotent blockade of all three RAR subtypes simultaneously.

RAR antagonist binding affinity receptor selectivity pan-RAR retinoid pharmacology

IRX4310 Superior Anti-Proliferative Potency vs ATRA and Selective RAR Antagonists in Prostate Carcinoma Cells

In a direct comparative study using three prostate carcinoma cell lines (LNCaP, PC3, DU145) cultured under serum-free conditions to avoid ligand interference, IRX4310 (AGN194310) inhibited colony formation with IC50 values of 16 nM (LNCaP), 18 nM (PC3), and 34 nM (DU-145) [1]. This represents a 12–22 fold greater potency than the endogenous agonist ATRA across the same cell lines [1]. When compared to other synthetic RAR antagonists in the same study, IRX4310 was substantially more potent than the RARβ/γ-selective antagonist AGN194431 (IC50 ~100 nM in LNCaP; Kd at RARγ = 70 nM) and the RARα-selective antagonist AGN194301 (IC50 ~200 nM) [1]. IRX4310 also induced apoptosis in all three cell lines, an effect not uniformly observed with the subtype-selective agents [1].

prostate cancer colony formation RAR antagonist potency comparison oncology

IRX4310 Prolongs Human Haematopoietic Stem Cell Culture Lifespan: Differentiation from Selective RAR Antagonists AGN196996 and AGN205728

In a direct comparison using purified human haematopoietic stem cells (HSCs) supplemented with stem cell factor ± interleukin-3, treatment with the pan-RAR antagonist IRX4310 (AGN194310) or the RARα-selective antagonist AGN196996 prolonged culture lifespan up to 55 days and significantly increased production of neutrophils and monocytes [1]. Critically, the RARγ-selective antagonist AGN205728 did not affect HSC cultures, demonstrating that RARγ blockade alone is insufficient for this biological outcome [1]. While both IRX4310 and AGN196996 expanded haematopoietic stem and progenitor cell numbers without slowing differentiation, only IRX4310 simultaneously antagonises all three RAR subtypes with high affinity (Kd RARα/β/γ = 3/2/5 nM), whereas AGN196996 is RARα-selective (Kd RARα = 3.9 nM; RARβ = 4,036 nM; RARγ >10,000 nM) [2].

haematopoiesis HSC expansion neutrophil production RAR antagonist stem cell culture

IRX4310 In Vivo Protection Against RAR Agonist Toxicity: 79–94% Prevention of TTNPB-Induced Effects in Guinea Pigs

IRX4310 (AGN194310) effectively blocks RAR agonist-induced toxicity in a whole-animal model. In guinea pigs co-administered the potent RAR agonist TTNPB, IRX4310 prevented toxicity by 79%, 84%, and 94% at oral AGN194310/TTNPB dose ratios of 0.5, 2, and 8 respectively . This dose-dependent, near-complete antagonism at higher ratios demonstrates robust in vivo target engagement and functional blockade of all three RAR subtypes simultaneously . Additionally, IRX4310 blocked TTNPB-induced transcriptional activity in cells transfected with RARα, RARβ, or RARγ individually, confirming pan-RAR functional antagonism at the transcriptional level .

in vivo toxicology RAR antagonist efficacy TTNPB retinoid toxicity preclinical safety

IRX4310 Opposes ATRA in Osteoblast Differentiation: Functional Antagonism Switches Biological Outcome

In a direct functional comparison using early osteoprogenitor cells, the pan-RAR agonist ATRA inhibited differentiation and mineralisation, whereas the pan-RAR antagonist IRX4310 accelerated differentiation [1]. This functional opposition was mediated predominantly through RARγ, with the effect further enhanced by co-administration of an RARα antagonist [1]. In vivo, oral administration of IRX4310 (0.5 mg/kg/day) to male mice for 10 days resulted in impaired radial bone growth as assessed by micro-CT, confirming that RAR antagonism produces functionally distinct skeletal outcomes compared to RAR agonism [1]. No changes to trabecular bone volume were observed, indicating a compartment-specific effect [1].

osteoblast differentiation bone biology RAR signalling mesenchymal stem cells retinoid pharmacology

IRX4310 Expands Granulocytic Precursors In Vivo Without Increasing Cell Death: Differentiated Haematopoietic Profile vs Control

In a dedicated in vivo study, C57Bl/6J mice treated orally with IRX4310 (0.5 mg/kg/day for 10 days) exhibited a striking increase in granulocyte numbers across all haemopoietic compartments, with significantly elevated frequencies of granulocyte-progenitor cells in bone marrow compared to vehicle-treated controls [1]. Critically, no differences in cell death of either mature granulocytes or granulocytic progenitors were detected between IRX4310-treated and control animals, indicating that the expansion was driven by increased precursor production rather than reduced apoptosis [1]. This contrasts with the mechanism of G-CSF, which acts through a different receptor pathway, suggesting that IRX4310 stimulates granulopoiesis via a mechanistically distinct, RAR-dependent route [2].

granulopoiesis neutropenia RAR antagonist bone marrow in vivo haematology

IRX4310 Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Pan-RAR Pathway Inhibition in Prostate Cancer Research Where ATRA or Selective Antagonists Show Insufficient Potency

For prostate carcinoma mechanistic studies or drug discovery screening, IRX4310 (IC50 16–34 nM across LNCaP, PC3, DU145) provides 12–22× greater anti-colony-forming potency than ATRA and ≥5× advantage over subtype-selective RAR antagonists AGN194431 and AGN194301 [1]. Its consistent pan-RAR blockade eliminates the need for multiple selective agents and produces apoptosis in cell lines lacking RARβ expression (PC3, DU145), which are insensitive to RARβ/γ-selective compounds [1].

Ex Vivo Haematopoietic Stem Cell Expansion Requiring Extended Culture Viability and Pan-RAR Coverage

IRX4310 enables HSC culture extension to 55 days with increased neutrophil and monocyte production, as demonstrated in purified human CD34+ HSC cultures supplemented with SCF ± IL-3 [1]. Unlike the RARγ-selective antagonist AGN205728, which showed no activity in HSC cultures, IRX4310 delivers the full RARα/β/γ blockade necessary for progenitor expansion [1]. This makes it the compound of choice for protocols requiring long-term HSC maintenance with myeloid output.

In Vivo Studies Requiring Systemic RAR Antagonism with Validated Toxicity Prevention and Granulopoietic Endpoints

IRX4310 is validated for oral in vivo administration across multiple murine and guinea pig models. It prevents TTNPB-induced toxicity by up to 94% at an IRX4310/TTNPB ratio of 8 [1], and expands granulocyte precursors across all haemopoietic compartments at 0.5 mg/kg/day without affecting cell death rates [2]. These complementary endpoints make IRX4310 the preferred compound for in vivo pharmacology studies requiring both target engagement confirmation and haematopoietic readouts.

Bone and Mesenchymal Stem Cell Research Distinguishing RAR Agonism from Antagonism

IRX4310 produces functionally opposite effects to ATRA in osteoblast differentiation assays—accelerating rather than inhibiting early osteoprogenitor differentiation [1]. In vivo, oral IRX4310 selectively impairs radial bone growth without altering trabecular bone volume, providing a specific skeletal phenotype [1]. Researchers investigating RAR-mediated regulation of bone formation should select IRX4310 as the definitive pan-RAR antagonist control, as substitution with ATRA or RAR agonists will invert experimental outcomes.

Quote Request

Request a Quote for IRX4310

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.